Product packaging for 3-Nitro-furan(Cat. No.:)

3-Nitro-furan

Cat. No.: B13036329
M. Wt: 113.07 g/mol
InChI Key: MUXGHJAVVZIQNB-UHFFFAOYSA-N
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Description

3-Nitro-furan (CAS: TBD

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3NO3 B13036329 3-Nitro-furan

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitrofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-5(7)4-1-2-8-3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXGHJAVVZIQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Nitrated Furans in Advanced Organic Synthesis and Mechanistic Investigations

Nitrated furans are a class of heterocyclic compounds that have garnered considerable significance as versatile building blocks in organic synthesis and as subjects of detailed mechanistic studies. The presence of the nitro group, a powerful electron-withdrawing moiety, profoundly influences the electronic landscape of the furan (B31954) ring, rendering it susceptible to a variety of chemical transformations. conicet.gov.ar This electronic modification makes nitrated furans valuable precursors for a wide range of more complex molecules. scispace.comijabbr.com

In advanced organic synthesis, nitrofuran derivatives are frequently employed as key intermediates. researchgate.net The furan ring itself can be viewed as a synthon for other functionalities through oxidative ring-opening or rearrangement reactions, leading to products like 1,4-dicarbonyl compounds or butenolides. eurekaselect.com The nitro group further enhances this versatility, acting as a handle for further functionalization or as a director in substitution reactions. For example, the transformation of the nitro group into other functional groups, such as amines, opens pathways to a diverse array of substituted furans and other heterocyclic systems. researchgate.net

A particularly notable application of 3-Nitrofuran is in polar Diels-Alder reactions, where it functions as a highly reactive dienophile. conicet.gov.arresearchgate.net Theoretical studies based on Density Functional Theory (DFT) have been employed to analyze its behavior. These studies compare the reactivity of 3-Nitrofuran with its 2-nitro isomer, revealing important differences in their electronic properties and reaction mechanisms. conicet.gov.ar

Table 1: Comparison of Global Electrophilicity

A comparison of the global electrophilicity index (ω), calculated using DFT methods, for 2-Nitrofuran (B122572) and 3-Nitrofuran. A higher value indicates greater electrophilicity.

CompoundGlobal Electrophilicity (ω) in eV
2-Nitrofuran2.51
3-Nitrofuran2.35

Data sourced from theoretical calculations. conicet.gov.ar

Although 2-Nitrofuran has a slightly higher global electrophilicity, 3-Nitrofuran remains a potent electrophile that reacts efficiently in normal electron-demand Diels-Alder reactions. conicet.gov.arconicet.gov.ar Mechanistic studies show that the most electrophilic center in 3-Nitrofuran is the C2 position, which preferentially reacts with the most nucleophilic center of a diene partner. conicet.gov.arresearchgate.net This predictable regioselectivity is crucial for synthetic chemists aiming to construct specific six-membered ring systems, which are common motifs in natural products and pharmaceuticals. researchgate.net

Furthermore, modern synthetic methods have unlocked new avenues for utilizing nitrated furans. A recently developed iron-catalyzed tandem cyclization provides a straightforward route to various substituted 3-nitrofurans from homopropargylic alcohols. rsc.org This method involves a radical nitration followed by an intermolecular cyclization, showcasing a modern approach to synthesizing these valuable compounds in moderate yields. rsc.org

Table 2: Synthesis of Substituted 3-Nitrofurans via Fe-Catalyzed Tandem Cyclization

Selected examples of 3-nitrofuran derivatives synthesized from corresponding homopropargylic alcohols using Al(NO₃)₃·9H₂O as the nitro source and FeCl₃ as the catalyst.

Substrate (Homopropargylic Alcohol)Product (3-Nitrofuran Derivative)Yield (%)
1,4-diphenylbut-3-yn-1-ol3-nitro-2,5-diphenylfuran55
1-(p-tolyl)-4-phenylbut-3-yn-1-ol3-nitro-5-phenyl-2-(p-tolyl)furan52
1-(4-methoxyphenyl)-4-phenylbut-3-yn-1-ol3-nitro-2-(4-methoxyphenyl)-5-phenylfuran45
1-(4-chlorophenyl)-4-phenylbut-3-yn-1-ol3-nitro-2-(4-chlorophenyl)-5-phenylfuran48

Data sourced from research findings on tandem cyclization. rsc.org

These examples highlight the dual significance of nitrated furans: they are not only valuable synthetic targets and intermediates but also powerful tools for probing and understanding fundamental principles of chemical reactivity and reaction mechanisms. conicet.gov.arresearchgate.net

Historical Evolution of Furan Nitration Chemistry

Direct Nitration Strategies for Furanic Rings

Direct nitration remains a primary method for the synthesis of nitroaromatic compounds. However, the high reactivity of the furan ring, particularly at the C2 and C5 positions, makes the regioselective synthesis of 3-nitrofuran a formidable challenge.

The electrophilic substitution of furan predominantly occurs at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate by the lone pairs of the oxygen atom. quimicaorganica.org Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, are often too harsh and lead to polysubstitution and ring-opening byproducts. quora.com

A common and milder nitrating agent for furan is acetyl nitrate, typically generated in situ from nitric acid and acetic anhydride. quora.com This reagent smoothly reacts with furan to yield 2-nitrofuran as the major product, with 3-nitrofuran being a minor, often difficult to isolate, byproduct. quora.com The mechanism involves the electrophilic attack of the nitronium ion (or its equivalent) on the furan ring, followed by the elimination of a proton to restore aromaticity.

For benzofurans, which are structurally analogous to furan, electrophilic nitration of 3-unsubstituted derivatives also shows a preference for substitution at other positions of the ring system, depending on the reaction conditions and the presence of other substituents. researchgate.netosi.lv The synthesis of 3-nitrobenzofurans often requires more elaborate strategies, such as the nitration of a pre-functionalized benzofuran (B130515). researchgate.net

To circumvent the issues of low yield and poor regioselectivity associated with traditional nitration methods, several milder protocols have been developed. One effective method involves the use of nitric acid in trifluoroacetic anhydride. semanticscholar.org This system provides a controlled source of the nitrating species and has been successfully applied to the nitration of various five-membered heterocycles, including furan. semanticscholar.org However, even with these milder conditions, the inherent electronic properties of the furan ring dictate a strong preference for 2-nitration.

Another approach to controlling regioselectivity is to use a starting material where the more reactive positions are blocked. For instance, the nitration of furan-2-carboxylic acid, followed by decarboxylation, is a known route to 2-nitrofuran. core.ac.uk In principle, a similar strategy starting with a 3-substituted furan, such as furan-3-carboxylic acid, could provide a pathway to 3-nitrofuran. researchgate.net However, the literature on the successful application of this specific sequence to produce 3-nitrofuran is sparse, indicating potential challenges in either the nitration or the subsequent transformation step.

Table 1: Comparison of Direct Nitration Methods for Furan

Nitrating AgentPredominant ProductConditionsRemarksReference
HNO₃ / H₂SO₄Ring decomposition, polysubstitutionHarsh, low temperatureGenerally unsuitable for furan. quora.com
Acetyl Nitrate (HNO₃ / Ac₂O)2-NitrofuranMild, low temperature3-Nitrofuran is a minor byproduct. quora.com
HNO₃ / Trifluoroacetic Anhydride2-NitrofuranMildImproved yields over acetyl nitrate. semanticscholar.org

Cycloaddition Approaches to Nitrofuran Skeletons

Cycloaddition reactions offer an alternative strategy for the construction of heterocyclic rings with predefined substitution patterns. These methods involve the formation of the furan ring from acyclic or other cyclic precursors, potentially allowing for the introduction of a nitro group at the desired position.

The [3+2] cycloaddition is a powerful tool for the synthesis of five-membered rings. rsc.org In the context of nitrofuran synthesis, this could theoretically involve the reaction of a three-atom component containing a nitro group with a two-atom component. However, the direct synthesis of a 3-nitrofuran ring via this method is not well-documented. More commonly, nitrated building blocks are used in [3+2] cycloadditions to create more complex heterocyclic systems. For example, dearomative (3 + 2) cycloaddition reactions of 2-nitrobenzofurans have been used to synthesize benzofuro[3,2-b]indol-3-one derivatives. nih.gov

[3+3] cycloaddition reactions are less common for the synthesis of five-membered rings like furan. These reactions typically lead to six-membered rings. While there are examples of using furan derivatives in [4+3] cycloadditions, the direct application of a [3+3] cycloaddition strategy to construct a 3-nitrofuran skeleton is not a conventional or reported method. documentsdelivered.com

1,3-dipolar cycloadditions are a versatile class of reactions for synthesizing five-membered heterocycles. wikipedia.org While these reactions are not typically used to form the furan ring itself, they are widely employed to append other heterocyclic rings to an existing furan scaffold. For instance, the reaction of a nitrofuran-containing chalcone (B49325) with an azomethine ylide (a 1,3-dipole) leads to the formation of a spiropyrrolidine fused to the nitrofuran system. scispace.com

Another example involves the intramolecular 1,3-dipolar cycloaddition of a 1,3-dipolar system to a furan ring, which has been demonstrated with derivatives of o-(2-furylmethyloxy)benzaldehyde. oup.com This reaction, however, results in a fused, non-aromatic system rather than a substituted furan. The synthesis of a 3-nitrofuran via a 1,3-dipolar cycloaddition would necessitate a carefully designed precursor that, upon cyclization and subsequent transformation (e.g., aromatization), would yield the desired product. Such a route, while plausible, has not been prominently reported in the chemical literature.

Table 2: Overview of Cycloaddition Strategies and Their Relation to Nitrofuran Synthesis

Cycloaddition TypeReactantsProduct TypeRelevance to 3-Nitrofuran SynthesisReference
[3+2] Cycloaddition2-Nitrobenzofuran and para-quinamineFused heterocyclic system (benzofuro[3,2-b]indol-3-one)Demonstrates reactivity of nitrofurans in cycloadditions, not direct synthesis of the nitrofuran ring. nih.gov
1,3-Dipolar CycloadditionNitrofuran chalcone and azomethine ylideSpiropyrrolidine-nitrofuran hybridSynthesis of complex molecules containing a nitrofuran moiety. scispace.com
Intramolecular 1,3-Dipolar Cycloadditiono-(2-furylmethyloxy)benzaldehyde derivativeFused, non-aromatic cycloadductFuran ring acts as the dipolarophile, not the product of the cycloaddition. oup.com

Indirect Synthesis of 3-Nitrofuran Derivatives

Indirect methods provide versatile strategies for accessing a wide range of nitrofuran derivatives by either constructing the heterocyclic ring from nitro-containing precursors or by introducing the nitro group onto a pre-formed furan scaffold.

A key strategy for the synthesis of nitrofuran derivatives involves the use of starting materials that already contain a nitro group. This approach ensures the regioselective placement of the nitro functionality on the furan ring. One notable method is the 1,3-dipolar cycloaddition reaction. For instance, a series of nitrofuran-containing pyrazole (B372694) derivatives has been synthesized via the 1,3-dipolar cycloaddition of sydnones with acetylenic ketones bearing a nitrofuran moiety. scispace.com In this type of reaction, 1-aryl-3-(5-nitro-2-furyl)propynones act as dipolarophiles, reacting with 4-substituted-3-aryl sydnones. scispace.com The reaction proceeds through the cycloaddition of the sydnone, which behaves as a cyclic azomethine imine, to the acetylenic compound, followed by the extrusion of carbon dioxide and subsequent aromatization to yield the final product. scispace.com This methodology highlights how a nitro-functionalized furan can be incorporated into more complex heterocyclic systems.

Another example involves the synthesis of (E)-2-(2-Nitro-prop-1-en-yl)furan, where a nitroalkenyl group is attached to the furan ring. nih.gov While the synthesis details are not deeply elaborated, the structure implies a condensation reaction between a furan aldehyde and a nitroalkane, a common method for creating such conjugated nitro compounds. These nitro-functionalized building blocks can then potentially undergo further transformations to create diverse nitrofuran derivatives.

The functionalization of an existing furan ring is a more common and direct approach to synthesizing nitrofuran derivatives. The most straightforward method is the electrophilic nitration of furan. The nitration of furan with a cold solution of nitric acid in acetic anhydride is a well-established method to produce 2-nitrofuran. ijabbr.com This approach takes advantage of the aromatic nature of the furan ring, allowing for electrophilic substitution.

Furthermore, "late-stage functionalization" (LSF) has emerged as a powerful tool for modifying complex molecules, including nitrofuran-based drugs. nih.govresearchgate.net This strategy involves the direct modification of C-H bonds in the final stages of a synthetic sequence. For example, copper-catalyzed C-H LSF has been successfully employed to modify 5-nitrofuran drugs. nih.govresearchgate.net This has allowed for a series of modifications, including hydroxylation, methylation, azidination, cyanation, and arylation, at the N-α position of the N-heterocycles attached to the nitrofuran core. nih.govresearchgate.net This method provides a direct way to diversify the structure of existing nitrofuran compounds, leading to a library of derivatives with potentially new biological activities. nih.gov For instance, derivatives of furazolidone (B1674277) (FZD) have been synthesized with yields ranging from 43-95% using this copper-catalyzed approach. researchgate.net

The following table summarizes the types of modifications achieved through late-stage functionalization of 5-nitrofurans. nih.gov

Functional Group IntroducedType of Bond FormedCatalyst System
-OH (Hydroxylation)C-OCopper(I)
-OCH3 (Methoxylation)C-OCopper(I)
-N3 (Azidination)C-NCopper(I)
-CN (Cyanation)C-CCopper(I)
Aryl groups (Arylation)C-CCopper(I)

Catalytic Approaches in Nitrofuran Synthesis

Catalysis offers efficient, selective, and often more sustainable routes for the synthesis of furan rings, which can be precursors to nitrofuran derivatives or, in some cases, can be applied to substrates already containing nitro groups.

Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of furan rings. hud.ac.ukresearchgate.net Various metals, including palladium, copper, gold, platinum, rhodium, and ruthenium, have been utilized to catalyze the formation of furan scaffolds from a range of acyclic precursors. hud.ac.ukresearchgate.net These methods provide access to polysubstituted furans with high efficiency and selectivity. researchgate.net

Metal-catalyzed coupling reactions are a popular strategy. For example, copper has been used to catalyze the intramolecular O-vinylation of ketones with vinyl bromides to access furans. hud.ac.uk Palladium(0) has been used in coupling-cyclization reactions of organic halides and 1,2-allenyl ketones to afford polysubstituted furans. researchgate.net

Gold and platinum catalysts are particularly effective in the cyclization of alkynyl-containing precursors. Gold-catalyzed reactions of 1-oxiranyl-2-alkynyl esters can produce furans through the activation of the alkyne followed by nucleophilic attack. hud.ac.uk Platinum complexes have been shown to catalyze the hydroxyl- or alkoxy-assisted cyclization of 2-(1-alkynyl)-2-alkene-1-ones to yield highly substituted furans. researchgate.net

Cobalt complexes have been used to catalyze metalloradical cyclization reactions between alkynes and α-diazocarbonyls, providing regioselective access to multisubstituted furans under mild conditions. nih.gov This method demonstrates high functional group tolerance, which is crucial for the synthesis of complex molecules. nih.gov

The table below provides a summary of various metal catalysts and their application in furan synthesis.

Metal CatalystReaction TypeStarting MaterialsReference
Copper(I)[4+1] CycloadditionDiazoacetates and α,β-acetylenic ketones hud.ac.uk
Copper(II)Cyclization1,3-Dienyl ethers (from alkynes and alcohols) hud.ac.uk
Gold(I)Cyclization1-Oxiranyl-2-alkynyl esters hud.ac.uk
Gold(I)Hydration/Cyclization1,3-Diynes hud.ac.uk
Palladium(0)Coupling-CyclizationOrganic halides and 1,2-allenyl ketones researchgate.net
PlatinumCyclization2-(1-Alkynyl)-2-alkene-1-ones researchgate.net
RhodiumCarbonylative Addition-CyclizationHydroxy enones (in-situ generated) hud.ac.uk
RutheniumSequential One-Pot SynthesisAlkynes and alcohols hud.ac.uk
Cobalt(II)Metalloradical CyclizationAlkynes and α-diazocarbonyls nih.gov

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules without the need for metal catalysts. In the context of nitrofuran derivatives, bifunctional organocatalysts have been successfully employed in asymmetric domino reactions. For example, a quinine-derived squaramide organocatalyst has been used for the enantioselective synthesis of 2,3-dihydrofuran (B140613) derivatives. metu.edu.tr

This reaction involves a domino Michael-SN2 process between various α-bromonitroalkenes and 1,3-dicarbonyl compounds. metu.edu.tr The bifunctional catalyst activates the nucleophile (1,3-dicarbonyl compound) through the quinuclidine (B89598) moiety and the electrophile (α-bromonitroalkene) via double hydrogen bonding with the squaramide group. metu.edu.tr This dual activation allows for a highly organized transition state, leading to the formation of enantiomerically enriched 2,3-dihydrofurans with excellent stereoselectivity (up to 97% ee). metu.edu.tr These chiral dihydrofurans are valuable precursors that can be converted into various nitrofuran derivatives. The reaction proceeds efficiently at room temperature with short reaction times (1-6 hours). metu.edu.tr

Enzyme-catalyzed reactions represent a key aspect of green chemistry, offering mild reaction conditions, high selectivity, and the use of renewable and non-toxic catalysts. acs.org While direct enzymatic synthesis of 3-nitrofuran is not widely reported, enzymes play a crucial role in the synthesis of furan-based platform chemicals, which can serve as precursors for nitrofuran derivatives.

For instance, lipases are commonly used in the biocatalytic synthesis of furan-based polyesters and polyamides. acs.org These enzymes catalyze esterification and amidation reactions under mild conditions. The biocatalytic oxidation of 5-(hydroxymethyl)furfural (HMF), a bio-based compound derived from sugars, to 2,5-furandicarboxylic acid (FDCA) is another important enzymatic process. acs.org HMF oxidase can catalyze this transformation through two different routes. acs.org

A particularly interesting enzyme is 4-(hydroxymethyl)-2-furan-carboxaldehyde-phosphate synthase (MfnB), found in methanogens. uga.edu This single enzyme is capable of catalyzing multiple chemical transformations in one active site, converting two molecules of glyceraldehyde-3-phosphate into a furan-containing compound. uga.edu The industrial application of such enzymes could pave the way for sustainable synthesis of furan compounds that can be further functionalized, for example, through nitration, to produce nitrofuran derivatives. uga.edu These enzymatic methods align with the principles of green chemistry by utilizing renewable feedstocks and environmentally benign catalysts. acs.org

Reactivity and Reaction Mechanisms of 3 Nitrofuran

Influence of the Nitro Group on Furan (B31954) Ring Reactivity and Aromaticity

The furan ring is an aromatic heterocycle, characterized by a delocalized π-electron system. pharmaguideline.comchemrxiv.org However, the introduction of a powerful electron-withdrawing group like the nitro (-NO2) group at the C3 position significantly perturbs this aromaticity and modulates the ring's reactivity. The nitro group exerts a strong negative inductive (-I) and mesomeric (-M) effect, which reduces the electron density of the furan ring. This deactivation makes electrophilic aromatic substitution reactions, which are characteristic of many aromatic compounds, less favorable for 3-nitrofuran compared to unsubstituted furan.

Conversely, the decrease in electron density enhances the electrophilic character of the furan ring, making it more susceptible to nucleophilic attack. More significantly, this electronic perturbation transforms the C2=C3 double bond of the furan ring into a potent dienophile for Diels-Alder reactions. conicet.gov.arsciforum.net Theoretical studies have quantified this effect through calculations of global electronic properties. For instance, 3-nitrofuran exhibits a high global electrophilicity index (ω) of 2.35 eV, classifying it as a strong electrophile. conicet.gov.arsciforum.net This high electrophilicity is a direct consequence of the nitro group lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the furan system, which facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene in a normal-electron-demand Diels-Alder reaction.

The impact on aromaticity can be understood by considering the resonance structures of 3-nitrofuran. The delocalization of the π-electrons is partially disrupted as the nitro group pulls electron density out of the ring. While furan itself has a lower resonance energy compared to benzene (B151609), the presence of the nitro group further diminishes its aromatic character, making it behave more like a localized diene system in the context of cycloaddition reactions. Computational studies have shown that in the presence of a strong electron-withdrawing group like a nitro group, the reactivity of substituted furans in Diels-Alder reactions is significantly affected. rsc.orgresearchgate.net

Diels-Alder Reactions Involving 3-Nitrofuran

The enhanced electrophilicity of 3-nitrofuran makes it an excellent dienophile in polar Diels-Alder reactions, a class of [4+2] cycloadditions characterized by a significant charge transfer in the transition state. conicet.gov.arsciforum.net These reactions are a powerful tool in organic synthesis for the construction of six-membered rings.

Role as an Electrophilic Dienophile in Polar Diels-Alder Reactions

In a polar Diels-Alder reaction, the rate and selectivity are governed by the electronic disparity between the diene and the dienophile. 3-Nitrofuran, with its high electrophilicity, reacts efficiently with electron-rich dienes (nucleophiles). conicet.gov.arsciforum.net The reaction proceeds with a normal electron demand, where the charge transfer occurs from the HOMO of the diene to the LUMO of the dienophile. conicet.gov.ar

Theoretical calculations based on Density Functional Theory (DFT) have been employed to analyze the reactivity of 3-nitrofuran with various dienes of differing nucleophilicity, such as isoprene (B109036), 1-methoxy-1,3-butadiene (B1596040), and Danishefsky's diene. conicet.gov.arsciforum.net The difference in global electrophilicity (Δω) between the dienophile (3-nitrofuran) and the diene is a key indicator of the polar character of the reaction. A larger Δω value corresponds to a more polar and generally faster reaction. conicet.gov.ar

Global Electronic Properties of 3-Nitrofuran and Various Dienes
CompoundRoleGlobal Electrophilicity (ω) in eVGlobal Nucleophilicity (N) in eV
3-NitrofuranDienophile2.35-
IsopreneDiene0.68-
1-methoxy-1,3-butadieneDiene0.75-
Danishefsky's dieneDiene0.94-

The data in the table clearly illustrates that 3-nitrofuran is a significantly stronger electrophile than the dienes are nucleophiles, confirming its role as the electrophilic component in these reactions. sciforum.net The polarity of the reaction, and thus the reactivity, increases in the order: isoprene < 1-methoxy-1,3-butadiene < Danishefsky's diene. sciforum.net

Concerted Versus Stepwise Mechanisms in Cycloadditions

The mechanism of the Diels-Alder reaction is often described as a concerted process, where the two new sigma bonds are formed in a single transition state. However, in highly polar reactions, the mechanism can shift towards a stepwise pathway involving a zwitterionic intermediate. sciforum.net

Computational studies on the reaction of 3-nitrofuran with different dienes reveal this mechanistic dichotomy. sciforum.net

With Isoprene: The reaction proceeds through a single, asynchronous transition state. sciforum.net An asynchronous transition state is one in which the formation of the two new sigma bonds is not perfectly simultaneous, but it is still a concerted process without the formation of a stable intermediate. sciforum.netacs.orgnih.gov

With 1-methoxy-1,3-butadiene and Danishefsky's diene: The increased nucleophilicity of these dienes leads to a more polar reaction and a shift in the mechanism. In these cases, two transition states are observed, corresponding to the formation of each sigma bond, with a zwitterionic intermediate between them. sciforum.net This two-step mechanism is not common for all Diels-Alder reactions but is a feature of those with a pronounced polar character. sciforum.net

It is also important to note that the primary cycloadducts retaining the nitro group are generally not isolated. They typically undergo a spontaneous elimination of nitrous acid (HNO2) to yield the corresponding aromatic benzofuran (B130515) derivatives. conicet.gov.arsciforum.net

Regioselectivity in Diels-Alder Additions Involving 3-Nitrofuran

When an unsymmetrical diene reacts with an unsymmetrical dienophile like 3-nitrofuran, the issue of regioselectivity arises. The regioselectivity of these polar Diels-Alder reactions can be reliably predicted by analyzing the local electrophilicity of the dienophile and the local nucleophilicity of the diene. conicet.gov.arsciforum.net

Fukui functions and local electrophilicity indices (ωk) pinpoint the most reactive sites on the molecules. For 3-nitrofuran, the C2 position is calculated to be the most electrophilic center. conicet.gov.arsciforum.net Consequently, the most nucleophilic center of the diene will preferentially bond with the C2 carbon of 3-nitrofuran. conicet.gov.ar

Predicted Regioselectivity in the Diels-Alder Reaction of 3-Nitrofuran
DieneMost Nucleophilic CenterMost Electrophilic Center on 3-NitrofuranPredicted Major Regioisomer
IsopreneC1 and C4 have similar nucleophilicityC2Mixture of both "ortho" and "meta" isomers expected
1-methoxy-1,3-butadieneC4C2Predominantly the "para" adduct
Danishefsky's dieneC4C2Highly regioselective for the "para" adduct

The difference in local nucleophilicity (ΔNk) between the two termini of the diene influences the degree of regioselectivity. For isoprene, the difference is small, leading to the expectation of a mixture of products. conicet.gov.arsciforum.net In contrast, the highly polarized Danishefsky's diene exhibits a large ΔNk, resulting in a completely regioselective reaction to form the "para" adduct. conicet.gov.ar

Stereoselectivity in Diels-Alder Additions

The stereoselectivity of Diels-Alder reactions, particularly the preference for the endo or exo product, is a key aspect of their synthetic utility. In the context of furan derivatives acting as dienes, computational studies have shown that the presence and position of substituents can reverse the typical endo selectivity. For instance, in the reaction of 3-nitrofuran (acting as a diene) with maleic anhydride (B1165640), the exo-cycloadduct is favored both kinetically and thermodynamically. rsc.org This is attributed to a more asynchronous transition state for the exo pathway, which leads to a lower strain energy. rsc.org

While these studies provide insight into the behavior of 3-nitrofuran as a diene, the principles can be extended to its role as a dienophile. The stereochemical outcome of the Diels-Alder reaction of 3-nitrofuran as a dienophile will be influenced by secondary orbital interactions, steric effects, and the asynchronous nature of the transition state. The high asynchronicity induced by the nitro group can facilitate bond formation in sterically hindered environments. acs.orgnih.gov Generally, the "endo rule" is followed in Diels-Alder reactions, which predicts that the substituent on the dienophile will be oriented towards the developing π-system of the diene in the transition state. However, as seen with 3-nitrofuran as a diene, exceptions can occur, and the specific stereochemical outcome will depend on the diene partner and reaction conditions.

Impact of Substituents on Dienophile Reactivity and Selectivity

The reactivity and selectivity of Diels-Alder reactions are highly sensitive to the electronic nature of substituents on both the diene and the dienophile.

Substituents on the Diene: As established, electron-donating groups (EDGs) on the diene increase its HOMO energy, making it more nucleophilic. This enhances the reaction rate with an electrophilic dienophile like 3-nitrofuran and increases the polar character of the reaction, potentially influencing the mechanism (concerted vs. stepwise). conicet.gov.arsciforum.net The position of the EDG on the diene is also crucial for regioselectivity.

Substituents on the Dienophile: The nitro group on the furan ring is a prime example of an electron-withdrawing group (EWG) that activates the dienophile. Additional EWGs on the 3-nitrofuran scaffold would be expected to further increase its electrophilicity and reactivity. Conversely, the introduction of an EDG on the 3-nitrofuran ring would decrease its dienophilic reactivity in normal-electron-demand Diels-Alder reactions. Computational studies on intramolecular nitrofuran Diels-Alder reactions have shown that the presence of the nitro group makes the reaction more rapid and higher yielding compared to non-nitrated furans, highlighting the profound impact of this substituent. acs.orgnih.gov

Nucleophilic Reactions and Ring-Opening Processes of Nitrofuran Systems

The electron-deficient nature of the furan ring in nitro-substituted furans makes them susceptible to nucleophilic attack. This can lead to dearomatization or even ring-opening, depending on the substrate and reaction conditions.

Nucleophilic dearomatization is a key process in which a nucleophile attacks an aromatic ring, leading to the loss of aromaticity. While specific studies on 3-nitrofuran are limited, extensive research on the closely related 3-nitrobenzofurans provides significant insight into this reactivity. 3-Nitrobenzofurans are valuable substrates for dearomatization of the furan ring. researchgate.net They readily react with various nucleophiles, such as enamines and the lithium enolates of ketones, to form dearomatized products. researchgate.netresearchgate.net For instance, the reaction of 3-nitroindoles, an analogous system, with nucleophiles at the C2-position is a well-established method for synthesizing indoline-containing polycyclic compounds. researchgate.net This suggests that 3-nitrofuran would be similarly susceptible to nucleophilic attack, leading to dearomatized intermediates.

A significant aspect of the reactivity of 3-nitrobenzofurans is their pronounced tendency to undergo furan ring opening upon reaction with nucleophiles. researchgate.net The mechanism for this nucleophilic dearomatization and subsequent ring-opening involves a sequence of carbo- and retro-oxa-Michael reactions. researchgate.net For example, when 3-nitrobenzofurans are treated with dimethylphenacylsulfonium salts in the presence of a base, the furan ring opens to form (E)-1-aryl-2-(dimethylsulfonio)-4-nitro-1-oxobut-3-en-2-ides. researchgate.net This high propensity for ring-opening highlights the instability of the furan ring system when activated by a strong electron-withdrawing group like the nitro substituent. researchgate.net

SubstrateNucleophileKey ProcessOutcome
3-NitrobenzofuranDimethylphenacylsulfonium saltConsecutive carbo- and retro-oxa-Michael reactionsFuran ring opening
3-NitrobenzofuranEnamineNucleophilic AttackGeneration of a dienylphenol

Electrophilic Substitution Reactivity (General Furan Context)

Furan is a π-rich heterocycle that is considerably more reactive than benzene in electrophilic aromatic substitution reactions. This heightened reactivity is attributed to the electron-donating effects of the oxygen heteroatom, which increases the electron density of the ring. Examination of furan's resonance contributors clearly shows this increased electron density.

Electrophilic substitution in furan predominantly occurs at the 2-position (α-position). The reason for this regioselectivity lies in the stability of the carbocation intermediate formed during the reaction. When an electrophile attacks the C2 position, the resulting positive charge can be delocalized over the ring through three possible resonance structures, leading to a more stable intermediate. In contrast, attack at the C3 position (β-position) results in a carbocation that is stabilized by only two resonance structures, making it less stable. Consequently, electrophilic substitution preferentially takes place at the C2 and C5 positions.

Position of AttackNumber of Resonance Structures for IntermediateRelative StabilityPreferred Site
C2 (α-position)3More StableYes
C3 (β-position)2Less StableNo

Mechanistic Investigations through Isotopic Labeling and Kinetic Studies

The elucidation of reaction mechanisms often relies on detailed experimental studies, such as isotopic labeling and kinetic analysis. While specific mechanistic studies employing these techniques for 3-nitrofuran are not extensively documented in the literature, the application of these methods to other furan derivatives provides a framework for how the reactivity of 3-nitrofuran could be investigated.

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction. scripps.edu For instance, in studies of furan-2,3-dione rearrangements, ¹⁷O-labeling experiments, coupled with ¹⁷O NMR spectroscopy and mass spectrometry, were used to confirm the equivalence of two oxygen atoms in a proposed intermediate, thereby validating the suggested rearrangement pathway. iaea.orgosti.gov Similar strategies could be employed to study the mechanisms of nucleophilic attack or cycloaddition reactions involving 3-nitrofuran, for example, by using ¹⁵N-labeled 3-nitrofuran to follow the fate of the nitro group.

Kinetic studies measure the rate of a chemical reaction and provide valuable information about the reaction mechanism, including the determination of the rate-determining step. Kinetic studies have been performed on the gas-phase reactions of furan and its methylated derivatives (like 3-methylfuran) with atmospheric oxidants. copernicus.orgcopernicus.org These studies determine rate coefficients and help to understand the atmospheric degradation pathways of these compounds. copernicus.org For reactions of 3-nitrofuran in solution, kinetic isotope effect (KIE) studies could be particularly insightful. By comparing the reaction rates of 3-nitrofuran with its deuterated analogues, one could probe the nature of transition states in its various reactions.

Investigation MethodPrincipleApplication to Furan SystemsPotential Application to 3-Nitrofuran
Isotopic LabelingTracing atoms through a reaction using isotopes (e.g., ¹⁷O, ¹⁵N). scripps.eduiaea.orgConfirmed rearrangement mechanisms in furan-2,3-diones. iaea.orgosti.govElucidating the mechanism of nucleophilic substitution or cycloaddition by tracing the nitro group.
Kinetic StudiesMeasuring reaction rates to understand mechanism and transition states. copernicus.orgDetermined rate coefficients for gas-phase reactions of 3-methylfuran. copernicus.orgDetermining the rate-determining step in reactions and probing transition state structures via KIE.

Theoretical and Computational Chemistry Studies of 3 Nitrofuran

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the chemical properties of 3-nitrofuran. conicet.gov.arsciforum.netconicet.gov.ar These methods have proven successful in explaining the feasibility of cycloaddition processes involving this compound. conicet.gov.arconicet.gov.ar

The first step in the computational analysis of 3-nitrofuran involves determining its most stable three-dimensional structure through geometry optimization. sciforum.net This process identifies the lowest energy conformation of the molecule. Studies have employed DFT methods, such as the B3LYP hybrid functional with a 6-31G(d) basis set, to perform these optimizations. conicet.gov.arconicet.gov.arconicet.gov.ar Other research has utilized the M06-2X functional together with the triple-ζ basis set def2-TZVPP. rsc.org A key finding from these optimizations is that in the ground state structure, the nitro group is coplanar with the furan (B31954) ring. conicet.gov.ar

Once the geometry is optimized, frequency calculations are performed to verify that the structure represents an energetic minimum on the potential energy surface, confirmed by the absence of any imaginary frequencies. sciforum.netconicet.gov.ar This stable geometry serves as the basis for subsequent analyses of the molecule's electronic structure and reactivity.

The Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. conicet.gov.arconicet.gov.ar It posits that reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. conicet.gov.arconicet.gov.ar The energies of these orbitals and the resulting HOMO-LUMO energy gap (η) are crucial for predicting a molecule's behavior in chemical reactions, particularly in cycloadditions. conicet.gov.arconicet.gov.ar

For 3-nitrofuran, the HOMO and LUMO energies have been calculated using DFT methods. These values are essential for determining global reactivity indices. conicet.gov.arsciforum.netconicet.gov.ar A smaller energy gap between the HOMO of a nucleophile and the LUMO of an electrophile facilitates charge transfer and favors the reaction. conicet.gov.arconicet.gov.ar

Table 1: Frontier Molecular Orbital Properties of 3-Nitrofuran

OrbitalEnergy (eV)Reference
εHOMO-0.26712 sciforum.net
εLUMO-0.08632 sciforum.net
HOMO-LUMO Gap (η)0.1808 sciforum.net

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various indices. These indices are calculated from the energies of the frontier molecular orbitals. conicet.gov.arsciforum.netconicet.gov.ar The electronic chemical potential (µ) and chemical hardness (η) are key descriptors derived from HOMO and LUMO energies. conicet.gov.arsciforum.net

From these, the global electrophilicity index (ω) is calculated, which measures a molecule's ability to accept electrons. conicet.gov.arconicet.gov.ar 3-Nitrofuran possesses a high global electrophilicity value of 2.35 eV, classifying it as a strong electrophile. conicet.gov.arsciforum.net This high electrophilicity allows it to act efficiently as a dienophile in polar Diels-Alder reactions. conicet.gov.arsciforum.netconicet.gov.ar In addition to global reactivity, local reactivity indices such as the local electrophilicity (ωk) are used to predict regioselectivity. conicet.gov.ar For 3-nitrofuran, calculations indicate that the C2 position is the most electrophilic center (ωk = 0.43 eV), making it the primary site for nucleophilic attack. conicet.gov.arconicet.gov.ar

Table 2: Global and Local Reactivity Indices for 3-Nitrofuran

IndexValueReference
Chemical Potential (µ)-0.1767 eV sciforum.net
Chemical Hardness (η)0.1808 eV sciforum.net
Global Electrophilicity (ω)2.35 eV conicet.gov.arsciforum.netconicet.gov.ar
Global Nucleophilicity (N)1.85 eV sciforum.net
Local Electrophilicity at C2 (ωk)0.43 eV conicet.gov.ar
Local Electrophilicity at C3 (ωk)0.06 eV conicet.gov.ar

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, providing a step-by-step view of the reaction pathway.

For reactions involving 3-nitrofuran, particularly Diels-Alder cycloadditions, computational studies focus on locating and characterizing the transition state (TS) structures. conicet.gov.arconicet.gov.ar The TS is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy.

Theoretical studies on the Diels-Alder reaction between 3-nitrofuran and various dienes have shown that the mechanism is influenced by the diene's nucleophilicity. sciforum.net With a diene like isoprene (B109036), the reaction proceeds through a single, asynchronous transition state. sciforum.net However, with more nucleophilic dienes such as Danishefsky's diene, the mechanism can shift to a two-step process involving two transition states and a reaction intermediate. conicet.gov.arsciforum.net The activation energy for the formation of a cycloadduct in a reaction involving 3-nitrofuran has been calculated to be 13 kcal/mol. conicet.gov.ar In its reaction with maleic anhydride (B1165640), kinetic calculations show a preference for the formation of the exo-cycloadduct. rsc.org

After a transition state structure has been located and optimized, its identity must be confirmed. This is typically done through a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. conicet.gov.arrsc.org

To further validate the transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. conicet.gov.arconicet.gov.arrsc.org IRC calculations trace the reaction pathway downhill from the transition state in both the forward and reverse directions. conicet.gov.arrsc.org A successful IRC calculation confirms that the identified transition state structure correctly connects the reactants with the intended products on the potential energy surface, thereby validating the proposed reaction mechanism. conicet.gov.arsciforum.netconicet.gov.arrsc.org

Solvent Effects in Computational Studies

The inclusion of solvent effects in computational models is crucial for accurately predicting the behavior of chemical reactions in solution. For 3-nitrofuran, both continuum and explicit solvation models have been utilized to understand its reactivity in different environments.

Continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that encloses the solute molecule. conicet.gov.ar The Polarizable Continuum Model (PCM) is a widely used method in this category. conicet.gov.ar

In studies of 3-nitrofuran's reactivity, the PCM has been employed to analyze the effect of different solvents. conicet.gov.ar This model calculates the interaction between the solute and the solvent based on the solvent's dielectric constant, providing insights into how polar solvents might influence the reaction. conicet.gov.ar For example, when studying the Diels-Alder reaction of 3-nitrofuran, the PCM has been used to compare the solvation effects of various solvents. conicet.gov.ar It was noted that with the PCM, solvents with similar dielectric constants will yield similar results, regardless of their specific molecular structure. conicet.gov.ar While useful, this can be a limitation as it doesn't account for specific solute-solvent interactions like hydrogen bonding. conicet.gov.ar Thermodynamic calculations incorporating implicit solvent effects modeled by PCM have shown that it can influence reaction pathways, in some cases decelerating reactions by solvating the reagents. researchgate.netresearchgate.net

Explicit solvent models involve the inclusion of individual solvent molecules in the computational simulation. This approach is more computationally intensive but can capture specific short-range interactions, such as hydrogen bonding and other non-covalent forces, which are missed by continuum models.

The "supermolecular method" is a common explicit solvation approach where one or more solvent molecules are placed in the vicinity of the solute, and the entire system is optimized. conicet.gov.ar This method has been particularly insightful in studying the effect of ionic liquids (ILs) on the reactivity of 3-nitrofuran. conicet.gov.ar

Ionic liquids are considered "green solvents" and have been shown to influence the yields and conditions of reactions involving 3-nitrofuran. conicet.gov.ar In computational studies, IL molecules are progressively added to the system containing 3-nitrofuran to model the solvent environment. conicet.gov.ar This approach has demonstrated that the presence of ILs can significantly modify the dienophile's reactivity. conicet.gov.ar The explicit model allows for the analysis of specific interactions, such as the formation of hydrogen bonds between the IL and the nitro group of 3-nitrofuran. conicet.gov.ar These interactions can enhance the electrophilicity of 3-nitrofuran, leading to more favorable reaction outcomes compared to reactions in organic solvents or under solvent-free conditions. conicet.gov.arresearchgate.net The explicit consideration of solvent molecules provides a more detailed and often more accurate picture of the reaction environment, especially when strong, specific interactions are present. conicet.gov.ar

Molecular Interactions and Non-Covalent Forces

Non-covalent interactions play a critical role in determining the structure, stability, and function of molecular systems. For 3-nitrofuran and related compounds, understanding these forces is essential for predicting their behavior in various environments.

Hydrogen bonding is a key non-covalent interaction that can significantly influence the properties and reactivity of nitrofuran systems. The nitro group in 3-nitrofuran can act as a hydrogen bond acceptor, allowing it to interact with hydrogen bond donors in its environment.

Computational studies have highlighted the importance of hydrogen bonding in reactions involving 3-nitrofuran, particularly in the presence of protic ionic liquids (PILs). conicet.gov.ar The explicit solvation models discussed previously have been used to demonstrate the formation of hydrogen bonds between the oxygen atoms of the nitro group of 3-nitrofuran and the cation of the ionic liquid. conicet.gov.arresearchgate.net This interaction can increase the electrophilicity of 3-nitrofuran, thereby activating it as a dienophile in Diels-Alder reactions. conicet.gov.ar The ability of 3-nitrofuran to form these hydrogen bonds is a key factor in the enhanced reaction yields and milder reaction conditions observed when ionic liquids are used as the reaction medium. conicet.gov.ar

π-stacking is another important non-covalent interaction that involves the attractive, non-covalent forces between aromatic rings. The furan ring in 3-nitrofuran, being a π-system, has the potential to engage in π-stacking interactions.

Quantitative Analysis of Intermolecular Interactions (e.g., QTAIM, RDG)

Theoretical methods are crucial for understanding the non-covalent interactions that govern the molecular recognition and crystal packing of nitroaromatic compounds. The Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) are powerful computational tools used to analyze these interactions in detail.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). By locating bond critical points (BCPs) where the gradient of the electron density is zero, QTAIM can characterize the nature and strength of intermolecular interactions. For nitrofuran derivatives, QTAIM has been used to study various hydrogen bonds, such as N–H⋯O and O–H⋯O. rsc.org The analysis of electron density (ρ) and its Laplacian (∇²ρ) at the BCP allows for the classification of these interactions. Generally, a positive value of ∇²ρ indicates a closed-shell interaction, typical of hydrogen bonds and van der Waals forces. scispace.com The strength of hydrogen bonds in related systems has been evaluated using QTAIM, confirming that interactions like N–H⋯N can be particularly strong. mdpi.com These computational approaches are instrumental in understanding the H-bond patterns within crystalline lattices. mdpi.com

Interaction Type Typical Electron Density (ρ) at BCP (a.u.) Typical Laplacian of Electron Density (∇²ρ) at BCP (a.u.) Interaction Characterization
Strong H-Bond (e.g., N-H···N) > 0.025 Positive Covalent character
Moderate H-Bond (e.g., N-H···O) 0.01 - 0.025 Positive Primarily electrostatic
Weak H-Bond (e.g., C-H···O) < 0.01 Positive Electrostatic/Dispersive
van der Waals < 0.01 Positive Dispersive

Reduced Density Gradient (RDG): To complement QTAIM, RDG analysis is employed to visualize and study weaker, long-range forces like van der Waals interactions and steric effects. rsc.orgscispace.com The RDG is a function of the electron density and its first derivative, which helps in identifying regions of non-covalent interactions in real space. nih.govchemrxiv.org These regions are typically visualized as isosurfaces, colored according to the sign of the second eigenvalue of the electron density Hessian matrix, distinguishing between attractive (hydrogen bonds), weak (van der Waals), and repulsive (steric clash) interactions. tandfonline.com In studies of complex nitrofuran derivatives, RDG and isosurface plots have confirmed the presence of moderate hydrogen bonding interactions and other van der Waals forces. rsc.orgscispace.com

Theoretical Structure-Reactivity and Structure-Selectivity Relationships

Computational chemistry provides significant insights into how the structure of a molecule like 3-nitrofuran influences its reactivity and selectivity in chemical reactions and biological systems.

Structure-Reactivity: The reactivity of nitroaromatic compounds is often analyzed using global and local reactivity descriptors derived from Density Functional Theory (DFT). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. rsc.org For instance, theoretical studies comparing 2-nitrofuran (B122572) and 3-nitrofuran in polar cycloaddition reactions have been conducted to understand their dienophilic character. researchgate.net Global descriptors such as the electrophilicity index (ω) are used to quantify the ability of a molecule to accept electrons, which is a crucial aspect of nitrofuran chemistry. mdpi.com These calculations can explain why certain nitroaromatics act as electron acceptors in reactions. mdpi.com

Reactivity Descriptor Definition Implication for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital Higher energy indicates a better electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap ELUMO - EHOMO A smaller gap indicates higher chemical reactivity and lower kinetic stability. rsc.org
Electrophilicity Index (ω) μ²/2η (where μ is chemical potential and η is hardness) A higher value indicates a stronger electrophile (electron acceptor). mdpi.com

Structure-Selectivity: The specific placement of the nitro group and other substituents on the furan ring dictates the molecule's selectivity towards biological targets. The antibiotic effect of nitrofurans is linked to their activation by microbial nitroreductases. nih.gov The specificity for certain reductases determines the selectivity of their action. nih.gov Computational docking studies on nitrofuran derivatives have shown that the molecular periphery significantly influences binding affinity and selectivity for different bacterial enzymes, such as NfsA and NfsB. mdpi.com For example, the orientation of the nitrofuran group within the active site of a protein, and its ability to form interactions like π-stacking with cofactors such as flavin mononucleotide (FMN), are critical for its biological activity. mdpi.com Theoretical models can thus predict how structural modifications to the 3-nitrofuran scaffold could alter its selectivity against different pathogens. nih.gov

Computational Studies of Electrochemical Behavior

The biological activity of nitrofurans is intrinsically linked to the electrochemical reduction of the nitro (NO₂) group. Computational studies are vital for elucidating the mechanisms of these redox processes.

The electrochemical behavior of nitrofuran compounds typically involves the initial one-electron reduction of the nitro group to form a nitro radical anion (RNO₂•⁻). nih.govresearchgate.net This is a key step, as this radical species is often responsible for the compound's biological effects. Cyclic voltammetry experiments on various nitrofurans have identified the RNO₂/RNO₂•⁻ couple. nih.gov

Computational electrochemistry can predict the reduction potentials associated with these electron transfer steps. DFT calculations can be used to model the electronic structure of 3-nitrofuran and its reduced species. By calculating the Gibbs free energy change for the reduction reaction, it is possible to estimate the standard reduction potential. These theoretical models can also investigate the stability of the resulting radical anion and subsequent intermediates, such as the nitroso and hydroxylamine derivatives, which are formed upon further reduction. researchgate.net

The electrochemical reduction is strongly affected by the environment, particularly the pH of the medium and the nature of the electrode material. nih.govresearchgate.net Computational models can simulate these effects, for instance, by including solvent models (e.g., Polarized Continuum Model) and by studying the interaction of 3-nitrofuran with model electrode surfaces. This allows for a deeper understanding of how factors like proton availability influence the reduction pathway, shifting it from a one-electron process to a multi-electron process that directly yields the hydroxylamine. nih.govresearchgate.net

Table of Compounds Mentioned

Compound Name
3-Nitrofuran
2-Nitrofuran
Cyclopentadiene
Nitrofurantoin (B1679001)
Flavin mononucleotide

Spectroscopic and Analytical Characterization Methodologies for 3 Nitrofuran

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

In IR spectroscopy, the absorption of infrared radiation excites molecules into a higher vibrational state, but only vibrations that cause a change in the molecular dipole moment are IR active. For 3-Nitrofuran, the most characteristic absorptions are associated with the nitro group (NO₂) and the furan (B31954) ring. The nitro group typically displays two prominent stretching vibrations: a strong, asymmetric stretch (ν_as(NO₂)) and a slightly weaker, symmetric stretch (ν_sym(NO₂)). Additionally, bending vibrations for the NO₂ group appear in the fingerprint region of the spectrum. The furan ring exhibits characteristic C-H stretching vibrations, C=C stretching, and ring breathing modes.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique. A molecular vibration is Raman active if it causes a change in the polarizability of the molecule. For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. While 3-Nitrofuran does not possess a center of symmetry, some vibrations may be more prominent in one technique than the other. For instance, the symmetric stretch of the nitro group often produces a strong Raman signal.

While specific experimental spectra for 3-Nitrofuran are not widely documented, the expected vibrational modes can be predicted based on known frequencies for nitroaromatic compounds and furans.

Table 1: Predicted Characteristic Vibrational Frequencies for 3-Nitrofuran

Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3100 - 3200 Medium Medium
Asymmetric NO₂ Stretch 1520 - 1560 Strong Medium
Symmetric NO₂ Stretch 1340 - 1370 Medium Strong
Furan Ring C=C Stretch 1450 - 1600 Medium-Strong Medium-Strong
Furan Ring Breathing 1000 - 1100 Medium Strong
C-N Stretch 850 - 900 Medium Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Nitrofuran by providing information about the chemical environment of its constituent nuclei, primarily ¹H and ¹³C.

In solution, high-resolution NMR provides sharp signals that can be used to confirm the connectivity and electronic environment of the atoms in the 3-Nitrofuran molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the furan ring. The powerful electron-withdrawing effect of the nitro group at the C3 position significantly influences the chemical shifts of these protons. The proton at the C2 position is expected to be the most deshielded (shifted furthest downfield), followed by the proton at C4, and then C5. The coupling between these adjacent protons would result in a predictable splitting pattern (doublets or doublet of doublets), allowing for unambiguous assignment.

¹³C NMR: The carbon NMR spectrum provides information on the four carbon atoms of the furan ring. The carbon atom directly attached to the nitro group (C3) is expected to be significantly deshielded. The chemical shifts of the other carbon atoms (C2, C4, C5) are also influenced by the nitro group and the ring oxygen. While a specific, fully assigned experimental spectrum for 3-Nitrofuran is not publicly available, a ¹³C NMR spectrum is noted to exist. nih.gov

Table 2: Predicted ¹³C and ¹H NMR Chemical Shift Regions for 3-Nitrofuran

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Multiplicity
C2 ~140-155 ~8.0-8.5 Doublet
C3 ~145-160 - -
C4 ~110-125 ~7.0-7.5 Doublet of Doublets

Note: These are estimated values based on the known effects of nitro groups on aromatic systems; actual experimental values may vary.

Solid-state NMR (ssNMR) is employed to study the structure and dynamics of 3-Nitrofuran in its crystalline state. The most common technique is ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS). This method overcomes challenges like broad spectral lines, which are characteristic of solid samples, to provide high-resolution spectra.

For 3-Nitrofuran, ¹³C CP-MAS NMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of a compound will give distinct chemical shifts in the ssNMR spectrum due to differences in the local electronic environment and molecular packing.

Study Molecular Conformation: The technique can provide insights into the conformation of the molecule within the crystal lattice.

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) forms of the compound.

Although specific ssNMR data for 3-Nitrofuran is not available, the technique remains a powerful tool for characterizing the solid forms of related nitrofuran compounds.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of 3-Nitrofuran. In this method, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of 3-Nitrofuran is expected to show a distinct molecular ion peak [M]⁺ corresponding to its molecular weight (113.07 g/mol ). The subsequent fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. Key expected fragmentation pathways include:

Loss of the Nitro Group: Cleavage of the C-N bond can result in the loss of a nitro radical (•NO₂), leading to a fragment ion at m/z 67.

Loss of Nitric Oxide: A common rearrangement in nitroaromatic compounds involves the loss of nitric oxide (•NO), which would produce a fragment at m/z 83.

Furan Ring Cleavage: The furan ring itself can fragment, typically through the loss of carbon monoxide (CO) or a formyl radical (•CHO), leading to smaller fragment ions.

Analysis of these fragmentation patterns is crucial for confirming the identity of the compound and can help distinguish it from its isomers. nih.govnih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for 3-Nitrofuran

m/z Proposed Fragment
113 [C₄H₃NO₃]⁺ (Molecular Ion)
83 [M - NO]⁺
67 [M - NO₂]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a precise model of the electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined.

For 3-Nitrofuran, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure. It would reveal:

The planarity of the furan ring.

The precise geometry and orientation of the nitro group relative to the ring.

The way in which individual 3-Nitrofuran molecules pack together in the crystal lattice, including any hydrogen bonding or π-π stacking interactions.

Electrochemical Techniques for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of 3-Nitrofuran. The primary focus of these studies is the reduction of the nitro group, which is a key process in the biological activity of many nitroaromatic compounds.

The electrochemical reduction of nitroaromatic compounds typically proceeds via the formation of a nitro radical anion in a one-electron transfer step. This process can be observed using CV, where the potential is swept linearly and then reversed. For a reversible process, this would show a pair of peaks (a reduction peak and an oxidation peak).

The general mechanism for the reduction of 3-Nitrofuran (ArNO₂) is as follows:

First Reduction Step: ArNO₂ + e⁻ ⇌ [ArNO₂]•⁻

This initial step forms the nitro radical anion. The stability of this radical anion depends on the solvent and the presence of proton donors. In aprotic media, this species can be relatively stable and its formation can be observed as a reversible or quasi-reversible wave in the cyclic voltammogram. In protic solvents, the radical anion is often rapidly protonated and undergoes further reduction at more negative potentials to form hydroxylamine and eventually amine derivatives.

Studies on related nitrofurans have demonstrated that cyclic voltammetry is an effective tool for generating and studying the behavior of these nitro radical anions. The reduction potential provides valuable information about the electron-accepting ability of the molecule.

Table 4: List of Chemical Compounds

Compound Name
3-Nitrofuran
Nitrofurantoin (B1679001)

Cyclic Voltammetry Studies of Nitrofuran Compounds

Cyclic voltammetry (CV) is a fundamental electrochemical technique employed to study the redox behavior of nitrofuran compounds. tandfonline.comresearchgate.net This analytical method offers significant insight into the thermodynamics of redox processes and the kinetics of electron-transfer reactions associated with the nitroaromatic system. ossila.com By linearly sweeping the potential of an electrode and measuring the resulting current, CV can characterize the reduction and oxidation processes of a species in solution. ossila.com

For nitrofuran compounds, the primary event observed in cyclic voltammetry is the reduction of the nitro group (-NO₂). The initial step in this process is typically a single-electron transfer to form a nitro radical anion. researchgate.net This event is visualized in a voltammogram as a reversible or quasi-reversible wave, which confirms the formation of the radical species. researchgate.net Such electrochemical studies are critical as the biological activity of many nitrofuran derivatives is linked to the in-vivo reduction of the nitro group and the subsequent generation of these radical anions. researchgate.net Experiments are typically performed in aprotic media like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) to stabilize the generated radical for study. tandfonline.com

Reduction Pathways of the Nitro Group in Various Media (Aqueous vs. Aprotic)

The electrochemical reduction pathway of the nitro group in compounds like 3-Nitrofuran is profoundly influenced by the solvent system, particularly the availability of protons. The mechanisms in aqueous (protic) and non-aqueous (aprotic) media differ significantly.

In Aprotic Media: In the absence of a proton source, the electrochemical reduction of a nitrofuran is characterized by the formation of a stable nitro radical anion (R-NO₂•⁻) through the addition of a single electron. researchgate.net This reversible, one-electron process is the dominant initial pathway. The stability of the radical anion in aprotic solvents allows for its direct characterization using electrochemical methods. The general reaction is:

R-NO₂ + e⁻ ⇌ R-NO₂•⁻

In Aqueous Media: In protic environments such as water or buffered solutions, the reduction mechanism is more intricate. The nitro radical anion, once formed, is highly reactive and can be rapidly protonated. This initiates a cascade of further reduction steps that are generally irreversible. The complete reduction of an aromatic nitro group in an aqueous medium is a multi-electron, multi-proton process that ultimately yields the corresponding amine. The pathway typically proceeds through nitroso and hydroxylamine intermediates. For instance, the reduction to hydroxylamine is a four-electron, four-proton process:

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

This hydroxylamine intermediate can then be further reduced to an amine in a subsequent two-electron, two-proton step. The pH of the aqueous solution plays a crucial role in the observed reduction potentials and the stability of the intermediates. researchgate.net

Formation and Stability of Nitro Radical Anions

The formation of a nitro radical anion is the hallmark of the one-electron reduction of the nitro group in nitrofuran compounds. researchgate.net This species is a key intermediate, and its generation and subsequent reactivity are central to the biological mechanisms of many nitroaromatic drugs. researchgate.net

The stability of the nitro radical anion is critically dependent on its environment. In aprotic, non-aqueous solvents, the radical anion can be sufficiently stable to be studied within the timescale of a cyclic voltammetry experiment. researchgate.net This stability allows for the quantitative determination of parameters such as its decay constant. researchgate.net

Conversely, in aqueous or protic media, the nitro radical anion is typically a transient species due to rapid protonation and subsequent reactions. Furthermore, in the presence of molecular oxygen, the nitro radical anion can participate in a process known as redox cycling. In this cycle, the radical anion transfers its electron to an oxygen molecule, regenerating the parent nitrofuran compound and forming a superoxide (B77818) radical anion (O₂•⁻). researchgate.net This process can contribute to oxidative stress within biological systems. The stability of the radical anion is therefore a key determinant of its downstream chemical and biological effects.

Advanced Applications of 3 Nitrofuran As a Synthetic Building Block

3-Nitrofuran as a Precursor for Novel Heterocyclic Compounds

The electron-withdrawing nitro group significantly activates the 3-nitrofuran ring, rendering it susceptible to a variety of chemical transformations that are not readily achievable with unsubstituted furan (B31954). fayoum.edu.eg This enhanced reactivity makes it an excellent starting material for the synthesis of more complex heterocyclic structures. One of the primary applications of 3-nitrofuran in this context is its role as a dienophile in polar Diels-Alder reactions. sciforum.netresearchgate.net

Theoretical studies based on Density Functional Theory (DFT) have shown that 3-nitrofuran possesses a high global electrophilicity index (2.35 eV), confirming its character as a strong electrophile. conicet.gov.ar When reacted with electron-rich dienes, it readily undergoes [4+2] cycloaddition. conicet.gov.ar For instance, the reaction between 3-nitrofuran and various dienes yields benzofuran (B130515) derivatives. sciforum.netresearchgate.net The initial cycloaddition adduct is typically not isolated; instead, it undergoes a spontaneous elimination of nitrous acid (HNO₂) to afford the stable aromatic benzofuran core. researchgate.net

The versatility of the nitrofuran scaffold extends to the synthesis of other heterocyclic systems. While many examples start with derivatives of 5-nitrofuran, the principles are applicable to the broader class of nitrofurans. For example, 5-nitrofuran-2-carbaldehyde is a key starting material for creating a diverse range of heterocyclic compounds. nih.gov It can be reacted with thiosemicarbazide (B42300) and subsequently cyclized to form 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine. nih.gov This intermediate serves as a scaffold for further elaboration, such as the construction of a thiazolidinone ring, ultimately leading to complex molecules with multiple heterocyclic moieties. nih.gov These synthetic strategies highlight how the nitrofuran unit can be systematically elaborated into other important heterocyclic systems like thiadiazoles and thiazolidinones. nih.govresearchgate.net

PrecursorReagentsResulting Heterocyclic SystemReference
3-NitrofuranIsoprene (B109036), 1-Methoxy-1,3-butadiene (B1596040)Benzofuran sciforum.net, researchgate.net
5-Nitrofuran-2-carbaldehydeThiosemicarbazide, Ferric Ammonium Sulfate1,3,4-Thiadiazole nih.gov
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amineChloroacetyl Chloride, Ammonium ThiocyanateThiazolidinone nih.gov

Strategies for Constructing Polycyclic Aromatic Systems from Nitrofuran Derivatives

The construction of polycyclic aromatic systems is a cornerstone of synthetic organic chemistry, and nitrofuran derivatives provide a powerful entry point to this class of compounds. The most prominent strategy involves the use of 3-nitrofuran as an activated dienophile in Diels-Alder reactions to build a new six-membered ring, which is subsequently aromatized. conicet.gov.ar

The reaction is a polar Diels-Alder process, where the electron-poor 3-nitrofuran reacts with an electron-rich diene. conicet.gov.ar Computational studies have elucidated the mechanism and regioselectivity of these reactions. The C2 position of 3-nitrofuran is the most electrophilic site, directing the initial bond formation with the most nucleophilic center of the diene. sciforum.netresearchgate.net Following the cycloaddition, the nitro group is readily eliminated as nitrous acid, driving the formation of the aromatic polycyclic product. researchgate.net

A variety of dienes have been successfully employed in this strategy:

Isoprene : Reaction with 3-nitrofuran proceeds through a single asynchronous transition state to yield benzofuran derivatives. sciforum.netresearchgate.net

Danishefsky's Diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) : This highly nucleophilic diene reacts with 3-nitrofuran in a process that can involve two transition states and a reaction intermediate, reflecting the highly polar nature of the reaction. sciforum.netresearchgate.net The initial adduct undergoes elimination of nitrous acid and hydrolysis to form the aromatic system. researchgate.net

Intramolecular Diels-Alder (IMDA) reactions of nitrofuran derivatives offer another sophisticated strategy for assembling polycyclic frameworks. researchgate.net In these reactions, the diene and the nitrofuran dienophile are tethered within the same molecule. Studies have shown that nitrofurans undergo IMDA reactions more rapidly and in higher yields compared to their non-nitrated furan counterparts. researchgate.net This enhanced reactivity is attributed to the stabilization of partial positive charge on the nitro-substituted carbon in the transition state. researchgate.net The use of internal coordination with a magnesium salt has also been shown to promote the reaction, yielding complex cycloadducts in high yield. researchgate.net Furthermore, the reaction of furans with arynes is a known method to produce dihydronaphthalene derivatives, which are valuable intermediates for synthesizing other polycyclic aromatic compounds. atamanchemicals.com The activation provided by a nitro group can facilitate such transformations.

DieneReaction TypeKey FeaturesResulting SystemReference
IsopreneIntermolecular Diels-AlderSingle asynchronous transition stateBenzofuran derivative sciforum.net, researchgate.net
Danishefsky's DieneIntermolecular Diels-AlderHighly polar reaction, two transition states possibleBenzofuran derivative sciforum.net, researchgate.net
Tethered Acrylic Acid DerivativeIntramolecular Diels-AlderAccelerated by nitro group, can be promoted by Mg saltsFused polycyclic adduct researchgate.net
ArynesDiels-Alder TypeForms dihydronaphthalene intermediatesPolycyclic Aromatic Compound atamanchemicals.com

Role in Asymmetric Synthesis Through Chiral Building Blocks

The incorporation of chirality is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals. Chiral building blocks are enantiomerically enriched compounds that serve as starting materials for the synthesis of complex, single-enantiomer target molecules. cymitquimica.comtcichemicals.com While direct applications of 3-nitrofuran in this area are emerging, the principles derived from related nitro-heterocyclic and furan systems demonstrate significant potential.

The electron-withdrawing nature of the nitro group can influence the stereochemical outcome of reactions. For instance, in the synthesis of 3-nitro-2-phenylchromenes (a related nitro-heterocyclic system), the use of a chiral catalyst like L-pipecolic acid has been shown to induce asymmetry in a Michael-Henry tandem reaction, leading to enantioselective product formation. researchgate.net This illustrates a key strategy: the combination of a prochiral nitro-activated substrate with a chiral catalyst to control stereochemistry.

Another advanced approach involves the creation of axial chirality. Recent research has demonstrated the enantioselective synthesis of furan atropisomers through an oxidative central-to-axial chirality conversion strategy. acs.org While this specific work did not use a nitro-substituted furan, the methodology for creating and controlling chirality in the furan scaffold is significant. The presence of a nitro group on the furan ring would create a distinct electronic and steric environment that could be exploited in similar asymmetric transformations to generate novel chiral building blocks.

The term "building block" refers to fundamental starting materials used to construct more complex molecules. cymitquimica.com Compounds such as (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde are commercially available building blocks that contain the nitrofuran core, ready for chemical elaboration. cymitquimica.com The challenge and opportunity lie in developing methods to use these simple, achiral nitrofuran building blocks in asymmetric reactions to generate products with high enantiomeric purity, thereby creating valuable chiral synthons for advanced applications.

Photochemical Studies of Nitrofuran Derivatives

One-Photon and Two-Photon Absorption Properties

Nitrofuran derivatives are known to absorb light in the UVA region (320-400 nm), a characteristic that has prompted investigations into their photoactivity. aip.org The study of both one-photon absorption (1PA) and two-photon absorption (2PA) provides a comprehensive understanding of their electronic structure and light-harvesting capabilities. 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons, typically of longer wavelengths (in the near-infrared or infrared range), to reach the same excited state as in 1PA. nih.govmdpi.com This process is advantageous for applications in biological systems due to deeper tissue penetration and reduced photodamage. nih.gov

Experimental studies on nitrofuran derivatives, such as nitrofurantoin (B1679001) and quinifuryl, have been conducted to determine their 2PA cross-section (δ₂), a measure of the probability of a 2PA event. Using the Z-scan technique, the 2PA spectra for these compounds were measured across a spectral range of 560 to 880 nm. aip.orgaip.org

For nitrofurantoin, the 2PA spectrum shows a band that energetically matches its linear absorption band, which is a typical characteristic for noncentrosymmetric molecules. aip.orgaip.org In contrast, the 2PA spectrum for quinifuryl features a shoulder that corresponds to the linear absorption around 400 nm and a more intense band that is blueshifted by about 80 nm relative to the linear absorption spectrum. aip.org

The 2PA cross-section values for these derivatives are considered moderate. aip.org Quinifuryl exhibits a significantly larger 2PA cross-section compared to nitrofurantoin, a difference attributed to its longer conjugation length. nih.govaip.org

CompoundMaximum 2PA Cross-Section (δ₂)Excitation Wavelength (nm)
Nitrofurantoin20 GM780
Quinifuryl64 GM640
*1 GM (Goeppert-Mayer unit) = 1×10⁻⁵⁰ cm⁴·s·photon⁻¹

Theoretical Prediction of Electronic Transitions and Spectroscopic Features

Theoretical calculations, primarily using Density Functional Theory (DFT), have been instrumental in interpreting the experimental absorption spectra of nitrofuran derivatives. nih.govaip.org These computational studies provide insights into the nature of electronic transitions, including their energies, oscillator strengths (for 1PA), and transition probabilities (for 2PA).

For 3-nitrofuran itself, theoretical studies based on DFT have been performed to analyze its reactivity, calculating properties like electrophilicity and frontier molecular orbitals (HOMO and LUMO). sciforum.netconicet.gov.ar These calculations indicate that 3-nitrofuran possesses a high electrophilicity, with the major local electrophilicity at the C2 position. sciforum.net

In more detailed photochemical studies of derivatives like nitrofurantoin and quinifuryl, DFT calculations [B3LYP/6-31+G(d)] have been used to predict their electronic transitions in a vacuum. aip.org

For nitrofurantoin, the first electronic transition observed via 1PA is a π→π* transition, corresponding to an excitation from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). aip.org Theoretical calculations predict this transition with a significant oscillator strength. aip.org

For quinifuryl, the calculations reveal a greater number of allowed electronic transitions for both 1PA and 2PA compared to nitrofurantoin. aip.orgnih.gov The lowest energy transition involves an orbital localized on a part of the molecule absent in nitrofurantoin and has a very small intensity. aip.org The next, stronger π→π* transition corresponds to the HOMO-1 to LUMO transition. aip.org

The following tables summarize the theoretically calculated transition energies (E), oscillator strengths (f) for 1PA, and 2PA transition probabilities (P) for nitrofurantoin and quinifuryl in a vacuum. aip.org

Table 1: Theoretical Transition Data for Nitrofurantoin aip.org
One-Photon Absorption (1PA)Two-Photon Absorption (2PA)
Transition Energy (eV)Oscillator Strength (f)Transition Energy (eV)Transition Probability (P) (arb. un.)
3.440.55803.4414.0
4.260.00014.2610.0
4.440.00034.4415.0
4.620.00104.6211.0
4.690.14004.6920.0
Table 2: Theoretical Transition Data for Quinifuryl aip.org
One-Photon Absorption (1PA)Two-Photon Absorption (2PA)
Transition Energy (eV)Oscillator Strength (f)Transition Energy (eV)Transition Probability (P) (arb. un.)
2.840.00032.844.0
3.090.74103.0940.0
3.620.00013.626.0
3.820.00013.8211.0
3.840.32003.84110.0

Relationship Between Molecular Structure and Photophysical Properties

The photophysical properties of nitrofuran derivatives are intrinsically linked to their molecular structure. Key structural features that influence one- and two-photon absorption include the extent of the π-conjugated system, molecular planarity, and the nature of substituent groups. aip.orgrsc.org

A direct comparison between nitrofurantoin and quinifuryl clearly illustrates the effect of the conjugation length. nih.govaip.org Both molecules possess a planar structure, which is conducive to π-electron delocalization. aip.org However, quinifuryl has a significantly more extended π-conjugated system than nitrofurantoin. This increased conjugation length is the primary reason for its larger two-photon absorption cross-section. nih.govaip.org The extended conjugation lowers the energy of the electronic transitions and generally increases the transition probabilities.

The nature and position of substituent groups on the aromatic core can also modulate the photophysical properties. rsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption spectra and influencing the 2PA cross-section. rsc.org In the case of quinifuryl, the presence of the N(CH₃)₂ group, which is absent in nitrofurantoin, introduces a new low-energy transition. aip.org The planarity of the molecule is also critical; decreasing the conjugation by increasing the dihedral angle between different parts of a chromophore typically results in a blue-shift of both absorption and emission bands. rsc.org

Mechanistic Investigations of Nitrofuran Chemical Transformations in Biochemical Contexts

Reduction Mechanisms of the Nitrofuran Moiety by Redox Enzymes (Chemical Perspective)

The bioactivation of nitrofuran compounds is fundamentally a process of chemical reduction catalyzed by a variety of redox enzymes. These compounds are prodrugs that require the nitro group (—NO₂) to be reduced to generate reactive intermediates responsible for their antimicrobial activity. plos.org The reduction can proceed via two main pathways, facilitated by different types of nitroreductases.

Type I Nitroreductases: These enzymes are insensitive to the presence of molecular oxygen. plos.org In bacteria such as Escherichia coli, the primary Type I nitroreductases are NfsA and NfsB. plos.orgkarger.com From a chemical perspective, these enzymes catalyze a stepwise, two-electron reduction of the nitrofuran's nitro group. This process generates highly reactive electrophilic intermediates, including a nitroso (—NO) derivative and subsequently a hydroxylamino (—NHOH) derivative. plos.orgresearchgate.net These reactive species are capable of covalently binding to and damaging cellular macromolecules, including DNA, RNA, and proteins, thereby inhibiting essential cellular processes and leading to cell death. researchgate.netchemicalbook.com

Type II Nitroreductases: In contrast to Type I enzymes, Type II nitroreductases are sensitive to oxygen. plos.org The reduction mechanism involves a single-electron transfer to the nitrofuran, generating a nitro anion radical (—NO₂⁻). researchgate.net Under aerobic conditions, this radical can readily transfer the electron to molecular oxygen (O₂), regenerating the parent nitrofuran compound and producing a superoxide (B77818) anion (O₂⁻). This process, known as redox cycling, can lead to the generation of significant oxidative stress through the production of reactive oxygen species (ROS) like superoxide and hydrogen peroxide, which can damage cellular components. researchgate.net In E. coli, the antioxidant enzyme alkyl hydroperoxide reductase (encoded by the ahpF gene) has been identified as a Type II nitroreductase capable of activating nitrofurans. plos.orgkarger.com

In some organisms, such as Helicobacter pylori, other enzymes like pyruvate:ferredoxin oxidoreductase (POR) and the NADPH nitroreductase FrxA have also been shown to reduce nitrofurans, highlighting the diversity of enzymes capable of mediating this critical chemical transformation. nih.gov The specific pathway utilized depends on the microorganism, the specific nitrofuran compound, and the local oxygen concentration.

Molecular Docking and Interaction Modeling with Protein Active Site Models (Focus on Chemical Binding and Structural Aspects)

Molecular docking simulations are instrumental in elucidating the chemical binding and structural interactions between nitrofuran derivatives and the active sites of their target redox enzymes. These models provide insights into the specific forces and amino acid residues that govern the binding affinity and orientation required for efficient reduction.

Studies on various nitrofuran derivatives have identified key interactions within the active sites of several nitroreductases. For instance, docking studies of nitrofuran derivatives with E. coli nitroreductase (PDB ID: 1YLU) revealed that binding is often stabilized by a network of hydrogen bonds and electrostatic interactions. researchgate.netajprd.com Key amino acid residues such as Glutamic acid (GLU 165), Arginine (ARG 10 & ARG 207), and Serine (SER 12 & SER 39) have been identified as common interaction points within the protein's active site. researchgate.netajprd.com

Similarly, molecular modeling of novel isatin (B1672199) derivatives bearing a nitrofuran moiety with aldehyde dehydrogenase (ALDH) isoforms showed specific binding interactions. nih.gov With ALDH1A1, interactions were predicted with residues such as Cys302, while with ALDH1A3 and ALDH3A1, a combination of hydrophobic interactions, π-stacking, and hydrogen bonds with residues like Phe413, Thr178, and Arg292 were observed. nih.gov

A 2024 study that modeled the interaction of newly synthesized nitrofuran compounds with several potential microbial target enzymes further illustrates the specificity of these interactions. nih.gov The results indicated that the binding affinity and mode are highly dependent on both the specific nitrofuran derivative and the target enzyme, such as azoreductase (AzoR) or nitroreductases (NfsA, NfsB). nih.gov The table below summarizes findings from various molecular docking studies, detailing the specific interactions that underpin the binding of nitrofuran derivatives to protein active sites.

Nitrofuran Derivative ClassProtein TargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Substituted Furan (B31954) DerivativesE. coli Nitroreductase1YLU-5.9 to -8.8GLU 165, ARG 10, ARG 207, SER 12, SER 39, LYS 205 researchgate.netajprd.com
Isatin-Nitrofuran HybridsAldehyde Dehydrogenase 1A1 (ALDH1A1)4X4L-7.9 to -10.1Cys302, Asn169, Trp177 nih.gov
Isatin-Nitrofuran HybridsAldehyde Dehydrogenase 1A3 (ALDH1A3)7QK7-7.2 to -9.6Thr178, Trp180, Lys204, Glu411, Phe413 nih.gov
3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazolesS. aureus Azoreductase (AzoR)3W75-6.2 to -8.5 (GlideScore)Not explicitly listed nih.gov
3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazolesP. aeruginosa Nitroreductase (NfsB)5J9I-5.0 to -7.3 (GlideScore)Not explicitly listed nih.gov

Influence of Molecular Periphery on Chemical Transformation Pathways

The chemical structure surrounding the core nitrofuran ring, referred to as the molecular periphery, has a profound influence on the compound's transformation pathways and, consequently, its biological selectivity. By strategically modifying these peripheral substituents, it is possible to fine-tune the compound's physicochemical properties, such as its redox potential and steric profile. This, in turn, affects its ability to act as a substrate for specific redox enzymes in different microorganisms. nih.gov

Research has demonstrated that altering the molecular periphery can control the antimicrobial selectivity of nitrofuran-based compounds. A 2024 study on a series of 13 new 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles found that subtle changes in the substituent at the 3-position of the oxadiazole ring led to significant variations in antibacterial activity and spectrum. nih.govnih.gov For example, the introduction of a 3-azetidin-3-yl group resulted in a compound with potent activity specifically against S. aureus, while a different periphery yielded a compound active against M. tuberculosis and other Gram-positive pathogens. nih.govresearchgate.net

This selectivity arises because the molecular periphery dictates how the compound fits into the active site of different microbial nitroreductases. nih.gov A specific substitution might enhance binding to the NfsA enzyme in one bacterial species but hinder binding to the analogous enzyme in another, thereby controlling which organisms can efficiently activate the prodrug. This principle allows for the rational design of nitrofurans that are selectively toxic to target pathogens, potentially reducing off-target effects.

Another study focused on exploring the periphery around a 2,6-diazaspiro[3.4]octane core attached to a nitrofuran carboxamide. researchgate.net By varying the substituents, researchers were able to identify a lead compound with remarkably potent and specific activity against Mycobacterium tuberculosis. researchgate.net These findings underscore that the transformation pathway of a nitrofuran is not solely determined by the nitro-furan "warhead" but is a synergistic effect of the entire molecular structure, where the periphery guides the molecule to its specific activating enzyme.

Core StructurePeriphery ModificationInfluence on Transformation/SelectivityReference
5-(5-nitro-2-furyl)-1,2,4-oxadiazole3-azetidin-3-yl substituentHigh selectivity and potent activity against S. aureus. nih.gov
5-(5-nitro-2-furyl)-1,2,4-oxadiazole3-[4-(pyrrolidin-3-yloxy)phenyl] substituentActivity against Gram-positive ESKAPE pathogens and M. tuberculosis. nih.gov
2,6-diazaspiro[3.4]octane nitrofuran carboxamideVaried azole substituentsIdentified a lead compound with potent antitubercular activity (MIC of 0.016 µg/mL). researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.